N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholino ring, and a thioxoacetamide moiety, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide is a compound that has been reported to have a significant impact on the energetics of Mycobacterium tuberculosis . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of these bacteria.
Mode of Action
It is known to disrupt the energetics of mycobacterium tuberculosis . This disruption could involve the inhibition of key enzymes, interference with nutrient uptake, or disruption of energy production pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the energy metabolism of Mycobacterium tuberculosis . The downstream effects of this disruption could include reduced bacterial growth and viability.
Pharmacokinetics
The compound’s impact on mycobacterium tuberculosis suggests that it is able to reach its target in the bacterial cell, indicating that it has some degree of bioavailability .
Result of Action
The result of the action of this compound is a disruption of the energetics of Mycobacterium tuberculosis . This disruption likely leads to reduced bacterial growth and viability, potentially making this compound a useful tool in the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It’s known that the compound can affect various types of cells and cellular processes . For instance, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide is complex and involves several steps . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It’s possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide typically involves the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioxoacetamide group. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) to enhance the solubility of the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-2-morpholino-2-thioxoacetamide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-8-5-9(14)7-10(6-8)15-11(17)12(19)16-1-3-18-4-2-16/h5-7H,1-4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSVIRPRKENLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.